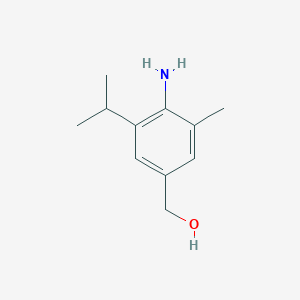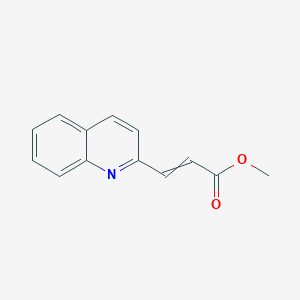
2-(2-Methoxyphenoxy)-5-nitropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenoxy)-5-nitropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxy)-5-nitropyrimidine typically involves the reaction of 2-methoxyphenol with 5-nitropyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the methoxy group of 2-methoxyphenol attacks the electrophilic carbon of the nitropyrimidine ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 2-(2-Methoxyphenoxy)-5-nitropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
2-(2-Methoxyphenoxy)-5-nitropyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-Methoxyphenoxy)-5-nitropyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific biochemical pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
相似化合物的比较
2-(2-Methoxyphenoxy)-5-nitropyrimidine can be compared with other similar compounds, such as:
2-(2-Methoxyphenoxy)-1-phenylethanol: Another compound with a methoxyphenoxy group, but with different reactivity and applications.
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: A similar compound with additional methoxy groups, leading to different chemical and biological properties.
属性
分子式 |
C11H9N3O4 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC 名称 |
2-(2-methoxyphenoxy)-5-nitropyrimidine |
InChI |
InChI=1S/C11H9N3O4/c1-17-9-4-2-3-5-10(9)18-11-12-6-8(7-13-11)14(15)16/h2-7H,1H3 |
InChI 键 |
ACQLSRYIOTZUHD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OC2=NC=C(C=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)

![4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13980812.png)




